N-ethyl-N-methylpiperidine-4-carboxamide
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Overview
Description
N-ethyl-N-methylpiperidine-4-carboxamide is a chemical compound with the molecular formula C9H18N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with ethyl and methyl groups under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., iron complexes). The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-N-methylpiperidine-4-carboxylic acid, while reduction may produce this compound.
Scientific Research Applications
N-ethyl-N-methylpiperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-ethyl-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-ethyl-N-methylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: This compound has a similar piperidine structure but with different substituents, leading to distinct chemical and biological properties.
N-ethyl-4-methylpiperidine-4-carboxamide: This compound is closely related but differs in the position and type of substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it valuable for particular research and industrial applications.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-ethyl-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-3-11(2)9(12)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
DFSNQAGPMJFAHX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)C1CCNCC1 |
Origin of Product |
United States |
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